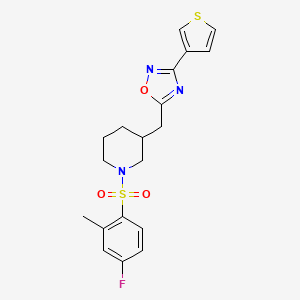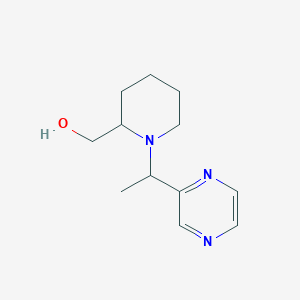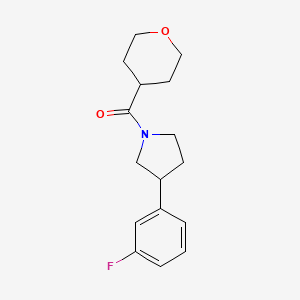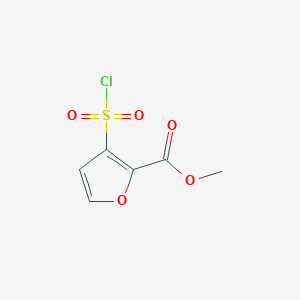
3-Clorosulfonilfurano-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chlorosulfonylfuran-2-carboxylate is an organic compound with the molecular formula C6H5ClO5S It is a derivative of furan, a heterocyclic organic compound, and contains both chlorosulfonyl and ester functional groups
Aplicaciones Científicas De Investigación
Methyl 3-chlorosulfonylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-chlorosulfonylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl furan-2-carboxylate. This reaction typically uses chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions to avoid decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of methyl 3-chlorosulfonylfuran-2-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of chlorosulfonic acid and the use of appropriate safety measures due to the corrosive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chlorosulfonylfuran-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidative conditions can further modify the furan ring or the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various reduced or oxidized derivatives of the original compound.
Mecanismo De Acción
The mechanism by which methyl 3-chlorosulfonylfuran-2-carboxylate exerts its effects depends on the specific reaction or application. In general, the chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The furan ring provides a stable backbone that can undergo various modifications, making the compound versatile in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-sulfonylfuran-2-carboxylate: Lacks the chlorine atom but has similar reactivity.
Methyl 3-chlorofuran-2-carboxylate: Lacks the sulfonyl group but retains the chlorine atom.
Methyl 3-bromosulfonylfuran-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 3-chlorosulfonylfuran-2-carboxylate is unique due to the presence of both chlorosulfonyl and ester functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
IUPAC Name |
methyl 3-chlorosulfonylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQJQRSRTWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
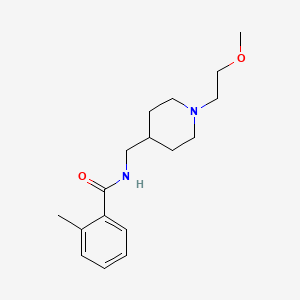
![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2449276.png)
![N-(4-Fluorobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)

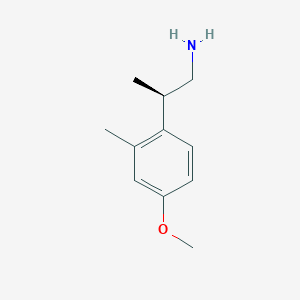
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2449282.png)
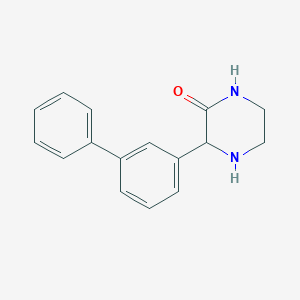
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)

![3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)
